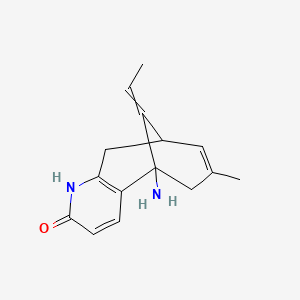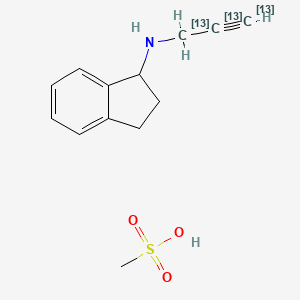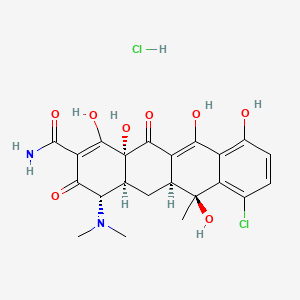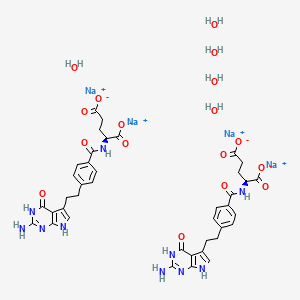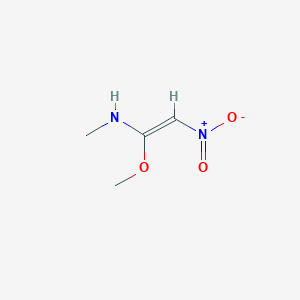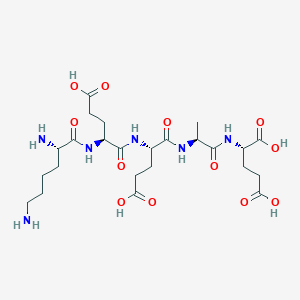![molecular formula C22H32N6 B1139426 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine CAS No. 1092443-52-1](/img/structure/B1139426.png)
5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine
Overview
Description
The compound “5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine” is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .
Scientific Research Applications
Anti-Leukemic Activity
BS-181 has been found to have anti-leukemic activity. It has been shown to cause G1 cell cycle arrest and induce extrinsic apoptotic mechanisms in human T-cell acute lymphoblastic leukemia (T-ALL), an aggressive neoplasm . This is mainly caused by extrinsic apoptosis induction through cell-surface TRAIL/DR5 levels in human T-ALL Jurkat T cells .
Combination Therapy with Recombinant TRAIL (rTRAIL)
Combined treatment with recombinant TRAIL (rTRAIL) has been shown to exert synergistic effects on BS-181 cytotoxicity against malignant cells but not normal human peripheral T cells . This is achieved by augmenting both the extrinsic and intrinsic BCL-2-sensitive apoptosis pathways .
Inhibition of CDK7
BS-181 is a selective inhibitor of CDK7. It significantly reduces the activity of CDK7 with downregulation of cyclin D1 and XIAP in gastric cancer (GC) cells . This leads to cell cycle arrest and apoptosis .
Induction of Apoptosis
BS-181 induces apoptosis in cancer cells. The expression of Bax and caspase-3 is significantly increased, while Bcl-2 expression is decreased in cells treated with BS-181 .
Suppression of Cell Proliferation
BS-181 suppresses cell proliferation in gastric cancer cells. The inhibition of CDK7 with BS-181 results in reduced rates of proliferation .
Inhibition of Cell Migration and Invasion
BS-181 has been shown to inhibit the migration and invasion of gastric cancer cells .
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis methods, structural analysis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, given the interest in pyrazolo[1,5-a]pyrimidines for their medicinal chemistry applications, further investigation into the biological activities of this compound could be beneficial .
Mechanism of Action
Target of Action
The primary target of BS-181 is Cyclin-dependent kinase 7 (CDK7) . CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which directs progression through the cell cycle via T-loop phosphorylation of cell cycle CDKs . CDK7 also plays a role in the regulation of transcription as a component of the general transcription factor TFIIH .
Mode of Action
BS-181 inhibits CDK7 by binding to the ATP pocket of the enzyme, thereby preventing the phosphorylation of CDK7 substrates . This inhibition leads to a reduction in the activity of CDK7, impairing the progression of the cell cycle and the transcription process .
Biochemical Pathways
The inhibition of CDK7 by BS-181 affects both the cell cycle and transcriptional processes. In the cell cycle, it prevents the activation of CDKs 1, 2, 4, and 6, which are crucial for cell cycle progression . In transcription, it inhibits the phosphorylation of RNA polymerase II at active gene promoters, thereby affecting transcription initiation .
Pharmacokinetics
BS-181 has been shown to be stable in vivo with a plasma elimination half-life in mice of 405 minutes after intraperitoneal administration of 10 mg/kg . This suggests that BS-181 has favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Result of Action
The inhibition of CDK7 by BS-181 leads to cell cycle arrest and apoptosis . It reduces the phosphorylation of CDK7 targets and impairs cancer cell line and xenograft tumor growth . The expression of Bax and caspase-3 is significantly increased, while Bcl-2 expression is decreased in cells treated with BS-181 .
properties
IUPAC Name |
5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYBIOICMDTDAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025664 | |
| Record name | N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)-pyrazolo(1,5-a)pyrimidine-5,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine | |
CAS RN |
1092443-52-1 | |
| Record name | BS-181 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092443521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)-pyrazolo(1,5-a)pyrimidine-5,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BS-181 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75M620LLBN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



